molecular formula C16H16O2 B15357544 2-[2-(2-methylphenyl)ethyl]Benzoic acid

2-[2-(2-methylphenyl)ethyl]Benzoic acid

Cat. No.: B15357544
M. Wt: 240.30 g/mol
InChI Key: XSSIQYSSCUGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-methylphenyl)ethyl]Benzoic acid is an organic compound belonging to the class of benzoic acids, characterized by a benzoic acid core with a 2-methylphenyl substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedel-Crafts Alkylation

    • Step 1: : The process begins with the Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of a Lewis acid such as aluminum chloride, yielding 2-(2-methylphenyl)ethylbenzene.

    • Step 2: : The alkylbenzene is then oxidized using potassium permanganate under acidic conditions to form 2-[2-(2-methylphenyl)ethyl]benzoic acid.

Industrial Production Methods

In an industrial setting, the compound can be synthesized via continuous-flow methods. These methods involve the same basic steps but are adapted for large-scale production with optimized reaction times and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to further carboxylation.

  • Reduction

    • Reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol.

  • Substitution

    • Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Chlorosulfonic acid for sulfonation, nitronium tetrafluoroborate for nitration.

Major Products Formed

  • Oxidation: : Further carboxylated derivatives.

  • Reduction: : 2-[2-(2-methylphenyl)ethyl]benzoic alcohol.

  • Substitution: : Derivatives such as sulfonates and nitro compounds.

Scientific Research Applications

2-[2-(2-methylphenyl)ethyl]Benzoic acid is used in various research contexts:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.

  • Biology

    • Studies involving enzyme interactions and metabolic pathways.

  • Medicine

    • Investigated for its potential anti-inflammatory properties.

  • Industry

    • Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets

    • Binding to enzymes that catalyze the breakdown of reactive oxygen species.

  • Pathways Involved

    • Modulation of inflammatory pathways through the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenyl)ethyl]Benzoic acid

    • Has a para-substituted methyl group instead of ortho.

  • 2-[2-(2-chlorophenyl)ethyl]Benzoic acid

    • Contains a chlorine substituent.

  • 2-[2-(2-hydroxyphenyl)ethyl]Benzoic acid

    • Hydroxy group substitution.

Uniqueness

2-[2-(2-methylphenyl)ethyl]Benzoic acid is unique due to the specific positioning of the methyl group, which impacts its reactivity and interaction with biological systems differently compared to its analogs.

This compound's distinct structure contributes to its specific chemical behaviors and applications, setting it apart in both synthetic and applied chemistry contexts.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[2-(2-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-6-2-3-7-13(12)10-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

XSSIQYSSCUGEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.